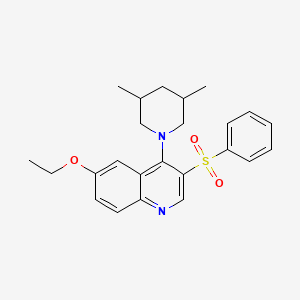

4-(3,5-Dimethylpiperidin-1-yl)-6-ethoxy-3-(phenylsulfonyl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3,5-Dimethylpiperidin-1-yl)-6-ethoxy-3-(phenylsulfonyl)quinoline, also known as E-4031, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective blocker of the rapid component of the delayed rectifier potassium current in cardiac cells, and has been shown to have a number of potential applications in the field of cardiovascular research.

Applications De Recherche Scientifique

Synthesis and Biological Activities

Quinoline derivatives have been extensively studied for their synthesis and biological activities. For instance, the synthesis of tetracyclic quinolines with DNA intercalative properties, KB cytotoxicity, antitumor activity, and the ability to induce topoisomerase II-dependent DNA cleavage demonstrates the potential of quinoline derivatives in cancer research and treatment. These compounds, such as the indoloquinoline derivative, exhibited potent activity against P388 leukemia and solid tumors like M5076 sarcoma, B16 melanoma, and colon 38 carcinoma, comparable to known drugs like m-AMSA (Yamato et al., 1989).

Corrosion Inhibition

Quinoline derivatives also serve as effective corrosion inhibitors, showcasing their utility in materials science and engineering. The corrosion mitigation effect of certain quinoline derivatives was analyzed using techniques like weight loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarizations, revealing significant inhibition efficiencies and adsorption characteristics on metal surfaces. These findings underscore the potential of quinoline derivatives in protecting metals against corrosion, contributing to the longevity and durability of materials (Singh et al., 2016).

Antiviral and Anticancer Agents

The exploration of quinoline derivatives extends into the development of antiviral and anticancer agents. For example, the synthesis and evaluation of 2-phenylamino-4-phenoxyquinoline derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors indicate the potential of these compounds in treating human immunodeficiency virus (HIV). These derivatives exhibit significant inhibitory concentrations against HIV-1 RT, highlighting their promise as therapeutic agents in combating HIV/AIDS (Makarasen et al., 2022).

Electrochemical Studies

Electrochemical studies of quinoline derivatives, such as nifedipine and its analogs, have contributed to our understanding of their reactivity and stability in protic media. These studies offer insights into the electrochemical behavior of quinoline derivatives, providing valuable information for their application in various scientific and industrial fields (Hazard et al., 1991).

Safety and Hazards

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-ethoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3S/c1-4-29-19-10-11-22-21(13-19)24(26-15-17(2)12-18(3)16-26)23(14-25-22)30(27,28)20-8-6-5-7-9-20/h5-11,13-14,17-18H,4,12,15-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASFXZWYPVOGDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CC(CC(C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-ethoxyquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methylphenyl)-4-oxochromen-7-yl]acetamide](/img/structure/B2942789.png)

![2-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2942793.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2942795.png)

![N-(2-ethoxyphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2942796.png)

![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydroxy-2H-chromen-2-one](/img/structure/B2942804.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2942805.png)

![N-isopropyl-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2942806.png)